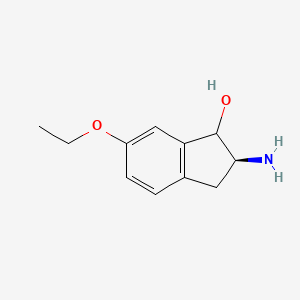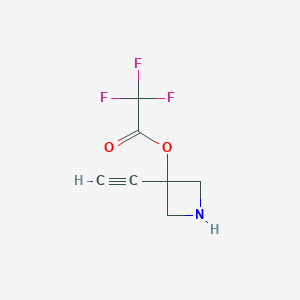
3-Ethynyl-3-hydroxyazetidinetrifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethynyl-3-hydroxyazetidine trifluoroacetate is a heterocyclic compound that belongs to the class of azetidines It is characterized by the presence of an ethynyl group and a hydroxy group attached to the azetidine ring, along with a trifluoroacetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-3-hydroxyazetidine trifluoroacetate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling reactions, where an alkyne is coupled with a halide in the presence of a palladium catalyst.
Hydroxylation: The hydroxy group can be introduced through hydroxylation reactions using appropriate oxidizing agents.
Industrial Production Methods: Industrial production methods for 3-Ethynyl-3-hydroxyazetidine trifluoroacetate may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Types of Reactions:
Oxidation: 3-Ethynyl-3-hydroxyazetidine trifluoroacetate can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other reduced forms.
Substitution: The compound can undergo substitution reactions where the trifluoroacetate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted azetidines with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-Ethynyl-3-hydroxyazetidine trifluoroacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-Ethynyl-3-hydroxyazetidine trifluoroacetate involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions, while the hydroxy group can form hydrogen bonds. The trifluoroacetate moiety can enhance the compound’s lipophilicity and stability, facilitating its interaction with biological membranes and proteins.
Vergleich Mit ähnlichen Verbindungen
- 3-Ethynyl-3-hydroxyazetidine acetate
- 3-Ethynyl-3-hydroxyazetidine benzoate
- 3-Ethynyl-3-hydroxyazetidine chloride
Comparison: 3-Ethynyl-3-hydroxyazetidine trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct physicochemical properties such as increased stability and lipophilicity compared to its analogs. This makes it particularly useful in applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C7H6F3NO2 |
|---|---|
Molekulargewicht |
193.12 g/mol |
IUPAC-Name |
(3-ethynylazetidin-3-yl) 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C7H6F3NO2/c1-2-6(3-11-4-6)13-5(12)7(8,9)10/h1,11H,3-4H2 |
InChI-Schlüssel |
BAEHJKQNIDDHSW-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1(CNC1)OC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


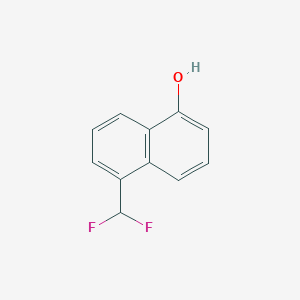
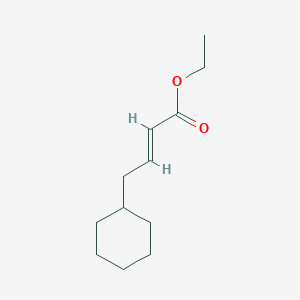

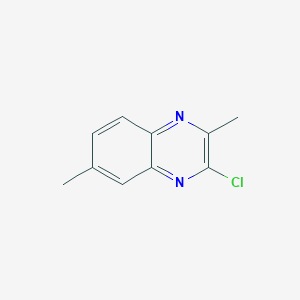


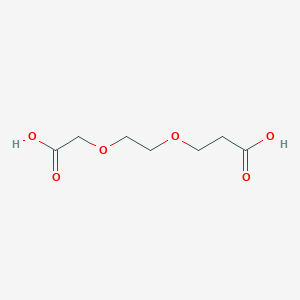
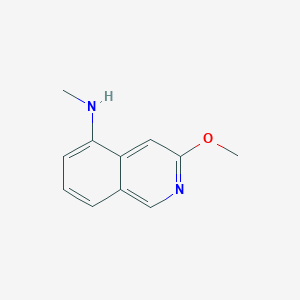


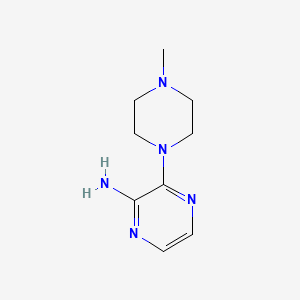

![4'-Chloro-7',8'-dihydro-5'h-spiro[cyclopropane-1,6'-quinazoline]](/img/structure/B11903879.png)
